N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide
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Overview
Description
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide is a compound that combines a pyrimidine ring with a nicotinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of both pyrimidine and nicotinamide structures suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines.
Coupling with Nicotinamide: The final step involves coupling the pyrimidine derivative with nicotinamide. This can be achieved through amide bond formation using coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) or activating agents like N-hydroxysuccinimide.
Industrial Production Methods
Industrial production of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide), acyl chlorides in the presence of a base (e.g., pyridine).
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine or nicotinamide derivatives.
Scientific Research Applications
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Nucleic Acid Interaction: It can intercalate into DNA or RNA, affecting their structure and function.
Signal Transduction Pathways: The compound may modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Amino-2-methylpyrimidin-5-yl)methyl)-N-(5-hydroxy-3-(((tetrahydrofuran-2-yl)methyl)disulfanyl)pent-2-en-2-yl)formamide
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- Thiamine Disulfide
Uniqueness
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)nicotinamide is unique due to its combined pyrimidine and nicotinamide structures, which confer distinct biological activities. Its ability to interact with both enzymes and nucleic acids sets it apart from other similar compounds.
Properties
CAS No. |
105801-73-8 |
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Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13N5O/c1-8-15-6-10(11(13)17-8)7-16-12(18)9-3-2-4-14-5-9/h2-6H,7H2,1H3,(H,16,18)(H2,13,15,17) |
InChI Key |
OKEHHZLNOXBGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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